1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a brominated phenyl ring, a fluorobenzyl ether linkage, and a furan-2-ylmethylamine moiety
Preparation Methods
The synthesis of 1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide.
Etherification: The first step involves the etherification of 5-bromo-2-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate to form 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Reductive Amination: The aldehyde group of 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is then subjected to reductive amination with furan-2-ylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the final product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the bromine or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is not fully elucidated, but it is believed to interact with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurotransmission or inflammation, modulating their activity.
Pathways Involved: It may influence pathways such as the MAPK/ERK pathway or the NF-κB pathway, which are critical in cell signaling and inflammatory responses.
Comparison with Similar Compounds
1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can be compared with similar compounds to highlight its uniqueness:
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the brominated phenyl and fluorobenzyl ether moieties but lacks the furan-2-ylmethylamine group, which may alter its biological activity and chemical reactivity.
N’-[(Z)-{5-Bromo-2-[(4-fluorobenzyl)oxy]phenyl}methylene]-5-chlorimidazo[1,2-a]pyridin-2-carbohydrazide: This compound has a similar brominated phenyl and fluorobenzyl ether structure but includes an imidazo[1,2-a]pyridine moiety, which may confer different pharmacological properties.
5-Bromo-N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-furohydrazide: This compound also features a brominated phenyl and fluorobenzyl ether but incorporates a naphthyl group, potentially affecting its interaction with biological targets.
Properties
Molecular Formula |
C19H17BrFNO2 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C19H17BrFNO2/c20-16-7-8-19(24-13-14-4-1-2-6-18(14)21)15(10-16)11-22-12-17-5-3-9-23-17/h1-10,22H,11-13H2 |
InChI Key |
QMGGHEWHNNAHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CO3)F |
Origin of Product |
United States |
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